molecular formula C17H21NO B188580 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol CAS No. 108975-37-7

1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B188580
CAS No.: 108975-37-7
M. Wt: 255.35 g/mol
InChI Key: ATMYDQFRTXWKCF-UHFFFAOYSA-N
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Description

1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol is a synthetic organic compound of significant interest in chemical research and development. This compound belongs to a class of naphthol derivatives known for their distinct molecular conformation, which is stabilized by a strong intramolecular O-H⋯N hydrogen bond . This structural feature is a key point of investigation in crystallography and materials science. The compound serves as a valuable intermediate in organic synthesis methodologies . Researchers utilize it to explore structure-activity relationships, molecular recognition, and as a building block for more complex chemical architectures. Its structural analogs are frequently investigated for their potential biological activities, making it a compound of interest in foundational pharmacological studies . This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-6-4-5-11-18(13)12-16-15-8-3-2-7-14(15)9-10-17(16)19/h2-3,7-10,13,19H,4-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYDQFRTXWKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910943
Record name 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108975-37-7
Record name 2-Naphthol, 1-((2-methylpiperidino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108975377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol, with the CAS number 108975-37-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21NO
  • Molecular Weight : 255.36 g/mol
  • Density : 1.118 g/cm³
  • Boiling Point : 398.5 °C
  • Flash Point : 195 °C

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

The biological activity of 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol is largely attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structure suggests potential as a selective modulator for these receptors, which are crucial in treating conditions such as depression and anxiety.

In Vitro Studies

Research indicates that compounds similar to 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol exhibit significant activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study highlighted that several analogs showed promising inhibitory effects, suggesting that this compound could be a candidate for further exploration in neuropharmacology .

Binding Affinity

Molecular docking studies have demonstrated that 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol can bind effectively to AChE, with favorable interaction energies compared to established drugs like Donepezil and Rivastigmine. The binding affinities were measured using various computational methods, indicating the compound's potential as a therapeutic agent against cognitive decline .

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of naphthalene derivatives, including 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol. The results revealed that these compounds could reduce oxidative stress markers in neuronal cell lines, supporting their role in neuroprotection .

Serotonin Receptor Modulation

Another investigation focused on the compound's ability to modulate serotonin receptors. It was found that 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol exhibited selective agonistic activity at the 5-HT_1F receptor, which is associated with reduced anxiety and depression-like behaviors in animal models .

Table of Biological Activities

Activity TypeMechanism of ActionReference
AChE InhibitionCompetitive inhibition leading to increased acetylcholine levels
Serotonin ModulationAgonistic activity at 5-HT_1F receptors
NeuroprotectionReduction of oxidative stress

Comparison with Similar Compounds

Structural Analogues: Piperidine and Methylpiperidine Derivatives

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol
  • Structure : Similar backbone but with a 3-methylpiperidine substituent instead of 2-methylpiperidine.
  • Dihedral Angle : 78.17° between naphthalene and phenyl rings, slightly larger than the title compound’s 75.8° .
  • Synthesis: Prepared via reflux of benzaldehyde, naphthalen-2-ol, and 3-methylpiperidine in ethanol .
1-[(Piperidin-1-yl)methyl]naphthalen-2-ol
  • Structure : Lacks the methyl group on the piperidine ring.
  • Synthesis : Synthesized via single-pot Mannich condensation of naphthalen-2-ol, formaldehyde, and piperidine .

Schiff Base and Tetrazole Derivatives

(E)-1-((2-Mercaptophenylimino)methyl)naphthalen-2-ol
  • Structure : Tridentate Schiff base with a mercapto group enabling metal chelation (e.g., Co(II), Ni(II)) .
  • Applications : Exhibits antimicrobial and electrochemical activity, unlike the title compound, which lacks reported metal-complex studies .
1-[(1-Phenyl-1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol
  • Structure : Tetrazole-imine hybrid with demonstrated antimicrobial activity .
  • Key Differences : The tetrazole moiety introduces nitrogen-rich pharmacophores, enhancing bioactivity compared to the title compound’s piperidine group .

Mannich Bases with Bioactivity

3-((1H-Benzo[d]imidazol-1-yl)methyl)naphthalen-2-ol
  • Structure: Benzimidazole-substituted Mannich base with anti-quorum sensing activity against Pseudomonas aeruginosa .

Crystallographic and Hydrogen-Bonding Comparisons

Compound Dihedral Angle (°) Hydrogen Bonds Crystal System
1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol 75.8 Intramolecular O–H···N (2.03 Å) Orthorhombic (Pna2$_1$)
1-((1H-Benzotriazol-1-yl)methyl)naphthalen-2-ol N/A Intermolecular O–H···N and N–H···O Monoclinic (P2$_1$/c)
1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol 78.17 Intramolecular O–H···N Monoclinic (P2$_1$/n)

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via a condensation reaction between naphthalen-2-ol, an aldehyde derivative, and 2-methylpiperidine. A typical procedure involves heating the reactants at 100°C for 12 hours under anhydrous conditions, followed by refluxing in ethanol to precipitate the product. Slow evaporation of a dichloromethane solution yields crystals suitable for X-ray diffraction . Key factors for yield optimization include stoichiometric ratios, temperature control, and solvent selection.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • FT-IR : Focus on the O–H stretch (~3485 cm⁻¹), C=N vibrations (~1600 cm⁻¹), and aromatic C=C stretches (1469–1495 cm⁻¹) .
  • Elemental Analysis : Verify C, H, and N percentages to confirm purity .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., O–H⋯N interactions) and dihedral angles between aromatic rings .

Q. What safety protocols are recommended for handling 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol in laboratory settings?

Methodological Answer:

  • Use nitrile gloves and a P95 respirator to avoid dermal/ocular exposure and inhalation .
  • Conduct reactions in a fume hood with proper ventilation.
  • Dispose of waste via approved hazardous chemical protocols. Acute toxicity and carcinogenicity risks require adherence to OSHA and CEN standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic or biological applications?

Methodological Answer: Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the naphthalen-2-ol moiety may act as an electron donor, while the piperidine group influences steric hindrance. Compare computed LogP values with experimental data to assess hydrophobicity for drug design .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Purify via recrystallization (e.g., ethanol or dichloromethane) and validate using Differential Scanning Calorimetry (DSC). Cross-reference with X-ray data to confirm crystalline phase consistency . For example, a melting point of 179°C was reported for a structurally similar diazenyl-naphthol compound, but solvent choice during synthesis may alter this .

Q. How do intramolecular hydrogen bonds and steric effects influence the compound’s conformation and stability?

Methodological Answer: X-ray studies of analogous naphthol derivatives reveal intramolecular O–H⋯N hydrogen bonds that stabilize the molecule, with dihedral angles between aromatic rings (e.g., 64.14°–78.53°) affecting planarity and π-π stacking . Steric hindrance from the 2-methylpiperidinyl group may reduce rotational freedom, impacting ligand-receptor interactions in biological assays .

Q. What in vitro assays are suitable for evaluating the compound’s potential antimicrobial or anti-inflammatory activity?

Methodological Answer:

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models.
    Reference structurally similar compounds showing bioactivity in Schiff base derivatives .

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